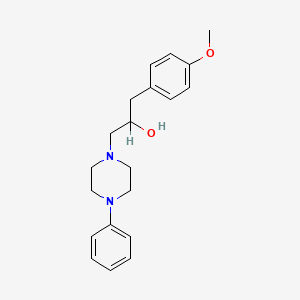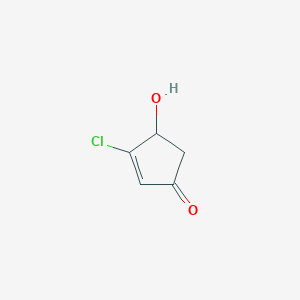
2-Cyclopenten-1-one, 3-chloro-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- is an organic compound that belongs to the cyclopentenone family. This compound features a cyclopentene ring with a ketone group at position 1, a chlorine atom at position 3, and a hydroxyl group at position 4. Cyclopentenones are known for their versatile reactivity and are found in various natural products and synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-chloro-4-hydroxy- can be achieved through several methods:
Elimination of α-bromo-cyclopentanone: This method involves the elimination of α-bromo-cyclopentanone using lithium carbonate.
Claisen condensation-decarboxylation-isomerization cascades: This method uses unsaturated diesters to form cyclopentenones.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols to form cyclopentenones.
Industrial Production Methods
Industrial production methods for cyclopentenones often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 3-chloro-4-hydroxy- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: This compound lacks the chlorine and hydroxyl groups but shares the cyclopentenone core structure.
3-Cyclopenten-2-one: An isomer of 2-Cyclopenten-1-one with the ketone group at position 2.
Cyclopentenone derivatives: Various derivatives with different substituents on the cyclopentenone ring.
Uniqueness
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity and potential biological activities compared to other cyclopentenone derivatives.
Properties
CAS No. |
77188-69-3 |
|---|---|
Molecular Formula |
C5H5ClO2 |
Molecular Weight |
132.54 g/mol |
IUPAC Name |
3-chloro-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H5ClO2/c6-4-1-3(7)2-5(4)8/h1,5,8H,2H2 |
InChI Key |
WIGMGPJFSYTGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=CC1=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)
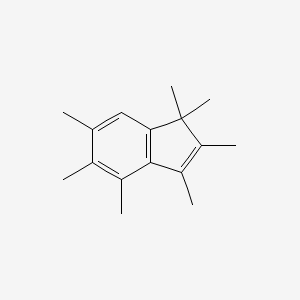



![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)

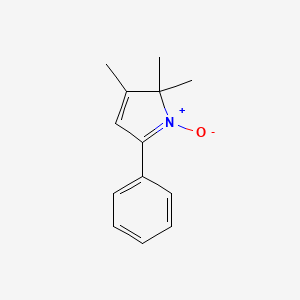
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
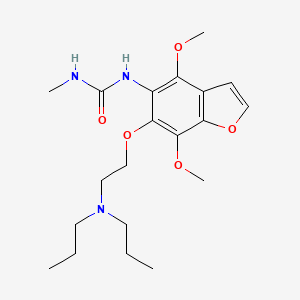
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
